2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride
Description
2-Aminospiro[3.4]octane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom integrated into the spiro[3.4]octane system. As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
2-aminospiro[3.4]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(7(11)12)5-8(6-9)3-1-2-4-8;/h1-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCJOSRSOQTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialized materials and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism by which 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and result in various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogues
5-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride (CAS 1523606-22-5)
- Molecular Formula: C₈H₁₃NO₂·HCl .
- Structural Difference: Nitrogen is positioned at the 5-aza position instead of the 2-amino group.
- Applications : Used in drug discovery for its conformational rigidity and compatibility with target enzymes .
2-Azaspiro[3.4]octane-1-carboxylic Acid Hydrochloride (CAS 1989659-16-6)
- Molecular Formula: C₈H₁₄ClNO₂ .
- Structural Difference : The carboxylic acid group is at position 1, and the nitrogen is at position 2.
- Properties : Similar solubility but altered electronic properties due to positional isomerism.
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride (CAS 138062-77-8)
- Molecular Formula: C₇H₁₂ClNO₃ .
- Structural Difference : Incorporates an oxygen atom (oxa) in the spiro system, altering polarity and hydrogen-bonding capacity.
- Applications: Potential use in prodrug design due to enhanced metabolic stability .
Bicyclic Analogues
all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₃ .
- Structural Difference : Bicyclo[2.2.2]octane framework instead of spiro[3.4]octane.
- Properties : Higher steric hindrance and reduced solubility compared to spiro analogues.
2-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride (CAS 55011-69-3)
Solubility and Stability
Biological Activity
2-Aminospiro[3.4]octane-2-carboxylic acid; hydrochloride is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.
The compound is characterized by the following molecular formula:
- Chemical Formula : C9H15NO2·HCl
- Molecular Weight : 195.68 g/mol
The spirocyclic structure of 2-Aminospiro[3.4]octane-2-carboxylic acid allows for unique interactions with biological macromolecules, particularly proteins and enzymes.
The biological activity of 2-Aminospiro[3.4]octane-2-carboxylic acid is primarily attributed to its ability to form hydrogen bonds and ionic interactions with amino acids in proteins. These interactions can influence enzyme activity and protein folding, potentially leading to various physiological effects.
Key Mechanisms:
- Binding Affinity : The compound's spirocyclic structure enhances its binding affinity to specific receptors or transporters.
- Inhibition of Amino Acid Transport : Similar compounds have shown inhibitory effects on amino acid transport systems, influencing cellular uptake mechanisms.
Biological Activity Studies
Recent research has highlighted the biological activities associated with 2-Aminospiro[3.4]octane-2-carboxylic acid, particularly in the context of cancer biology and metabolic regulation.
Case Study: Amino Acid Transport Inhibition
A study demonstrated that analogs of spirocyclic amino acids, including 2-Aminospiro[3.4]octane-2-carboxylic acid, exhibited significant inhibition of amino acid transport systems in cancer cell lines. This inhibition can lead to reduced nutrient uptake in tumor cells, thereby affecting their growth and proliferation.
| Compound | Transport System | Effect |
|---|---|---|
| 2-Aminospiro[3.4]octane-2-carboxylic acid | System L | Competitive inhibition |
| 2-Aminobicyclo[3.2.1]octane-2-carboxylic acid | System L | Competitive inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework can significantly alter biological activity. For example, varying the substituents on the amino group or carboxylic acid moiety can enhance or diminish inhibitory effects on amino acid transport systems.
Toxicological Profile
Preliminary assessments suggest that while 2-Aminospiro[3.4]octane-2-carboxylic acid has potential therapeutic benefits, it may also exhibit toxicity at higher concentrations:
- Skin Irritation : Classified as a skin irritant (H315).
- Eye Irritation : Causes serious eye irritation (H319).
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal differences in biological activity and specificity towards transport systems.
| Compound | Binding Affinity | Specificity |
|---|---|---|
| 2-Aminospiro[3.4]octane-2-carboxylic acid | High | System L |
| 2-Aminobicyclo[3.2.1]octane-2-carboxylic acid | Moderate | System L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
